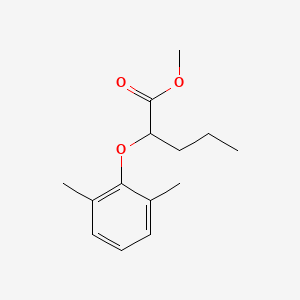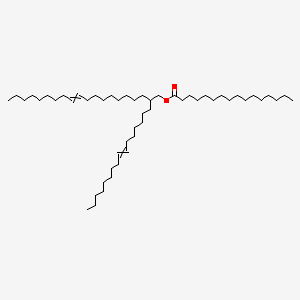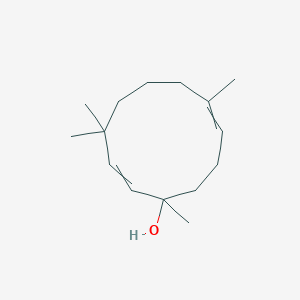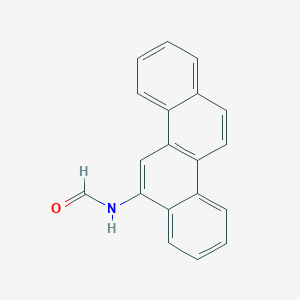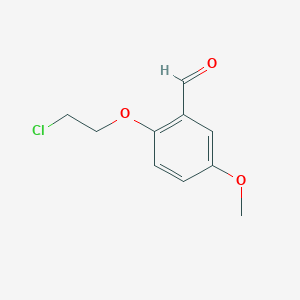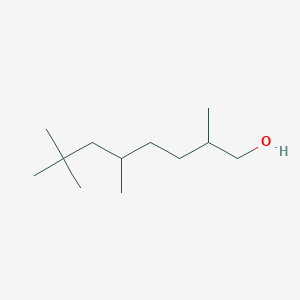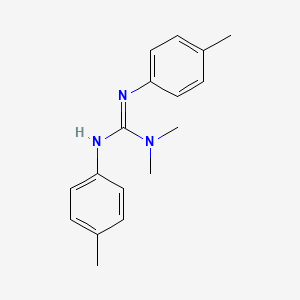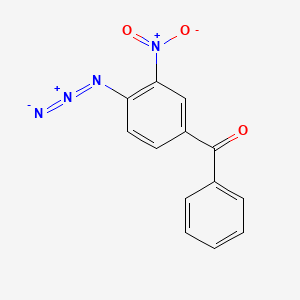
(4-Azido-3-nitrophenyl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Azido-3-nitrophenyl)(phenyl)methanone is an organic compound that features both azido and nitro functional groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Azido-3-nitrophenyl)(phenyl)methanone typically involves multi-step organic reactions. One common method includes the nitration of (phenyl)methanone to introduce the nitro group, followed by azidation to introduce the azido group. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often involving automated systems to handle the hazardous azido and nitro groups.
Análisis De Reacciones Químicas
Types of Reactions
(4-Azido-3-nitrophenyl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The azido group can participate in substitution reactions, often forming new bonds with other molecules.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols can react with the azido group under mild conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenylmethanone derivatives.
Aplicaciones Científicas De Investigación
(4-Azido-3-nitrophenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Azido-3-nitrophenyl)(phenyl)methanone involves its ability to form reactive intermediates such as nitrenes upon photolysis or thermolysis. These intermediates can then interact with various molecular targets, leading to the formation of covalent bonds with biomolecules or other substrates. This property makes it useful in bioconjugation and surface modification applications.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Fluoro-3-nitrophenyl)azide
- (4-Chloro-3-nitrophenyl)(phenyl)methanone
- (3,4-Dihydroxy-2-nitrophenyl)(phenyl)methanone
Uniqueness
(4-Azido-3-nitrophenyl)(phenyl)methanone is unique due to the presence of both azido and nitro groups, which confer distinct reactivity and versatility in chemical synthesis and applications. Its ability to form reactive intermediates like nitrenes sets it apart from other similar compounds, making it particularly valuable in bioconjugation and materials science.
Propiedades
Número CAS |
112253-16-4 |
|---|---|
Fórmula molecular |
C13H8N4O3 |
Peso molecular |
268.23 g/mol |
Nombre IUPAC |
(4-azido-3-nitrophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H8N4O3/c14-16-15-11-7-6-10(8-12(11)17(19)20)13(18)9-4-2-1-3-5-9/h1-8H |
Clave InChI |
ZCFMBBXOJCEBLQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N=[N+]=[N-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Fluoro-2-oxabicyclo[2.2.2]octa-5,7-dien-3-one](/img/structure/B14310368.png)
![4-[Bis[(5-tert-butyl-4-hydroxy-2-methylphenyl)sulfanyl]methylsulfanyl]-2-tert-butyl-5-methylphenol](/img/structure/B14310379.png)
